BENGHE Foundational & Exploratory

Check Availability & Pricing

"spin-orbit coupling effects in WTe2 band
structure”

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tungsten telluride (WTe2)

Cat. No.: B082480

An In-depth Technical Guide to Spin-Orbit Coupling Effects in the Band Structure of WTe:z

Tungsten ditelluride (WTez) is a transition metal dichalcogenide that has garnered significant
research interest due to its rich and complex electronic properties. These properties, which
range from non-saturating magnetoresistance to topological insulating and Weyl semimetal
phases, are fundamentally governed by the strong spin-orbit coupling (SOC) present in the
material.[1] This guide provides a detailed examination of the effects of SOC on the electronic
band structure of WTez, tailored for researchers and scientists in materials science and
condensed matter physics.

The Fundamental Role of Spin-Orbit Coupling

Spin-orbit coupling is a relativistic interaction that couples an electron's spin with its orbital
motion around a nucleus. In heavy elements like Tungsten (W), this effect is particularly
pronounced and can no longer be treated as a minor perturbation. SOC's primary influence on
the electronic band structure is the lifting of spin degeneracy. In materials with inversion
symmetry, electronic bands are typically spin-degenerate at every k-point (Kramers
degeneracy). However, in crystals lacking inversion symmetry, SOC can break this degeneracy,
causing bands to split into spin-polarized sub-bands. This phenomenon is critical in WTez,
particularly in its non-centrosymmetric 1T' crystal structure.[2][3][4]

SOC-Induced Topological Phases in WTe2
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The influence of SOC on the WTe2 band structure is profound, leading to the emergence of
distinct topological phases depending on the material's dimensionality.

Bulk WTez: A Type-ll Weyl Semimetal

In its bulk form, WTe: is classified as a type-Il Weyl semimetal.[1][5] This phase is a direct
consequence of the strong SOC and the breaking of inversion symmetry. The SOC causes
specific bands to cross at discrete points in the momentum space, known as Weyl points.[6][7]
These points act as sources or sinks of Berry curvature and are topologically protected. The
novel electronic transport features of WTez, such as the chiral anomaly and large
magnetoresistance, are linked to the existence of these Weyl fermionic states.[5]

Monolayer 1T'-WTez2: A Quantum Spin Hall Insulator

When thinned down to a single layer, the 1T' phase of WTe:z transitions into a two-dimensional
topological insulator, also known as a quantum spin Hall (QSH) insulator.[8][9] In the absence
of SOC, the material would be a semimetal with touching valence and conduction bands.
However, the strong SOC induces a band inversion and opens a bulk energy gap.[8] This
gapped bulk is accompanied by the formation of topologically protected helical edge states that
span the gap.[10] These edge states are characterized by spin-momentum locking, where
electrons with opposite spins counter-propagate, leading to dissipationless charge and spin
transport along the material's edges. This QSH state has been observed to persist up to
temperatures of 100 K.[9]

Quantitative Analysis of SOC Effects

The magnitude of SOC-induced effects can be quantified through both theoretical calculations
and experimental measurements. The spin-splitting energy and the size of the band gap are
key parameters.
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Parameter System Value Method Reference
) ) Bilayer WTez o
Spin-Orbit ) Ab-initio
o (Conduction ~40 meV ) [2][3]
Splitting (Asp) Calculations
Band)
Density
Gate-Induced Monolayer 1T'- )
] o Tens of meV Functional [10]
Spin Splitting WTe:z
Theory (DFT)
Indirect Band Monolayer 1T'- DFT (HSE +
62 meV [11]
Gap WTe:z SOCQC)
Indirect Band Monolayer 1T'- ) DFT (PBE +
0 meV (Metallic) [11]
Gap WTe:z SOCQC)
SOC Parameter Ferroelectric
_ 0.09 eVA DFT [4]
(01) Bilayer WTe2
SOC Parameter Ferroelectric
1.15 eVA DFT [4]

(a3) Bilayer WTe:2

Note: The calculated band gap in monolayer WTe: is highly sensitive to the chosen
computational functional, highlighting the complex electronic correlations in the system.[11]

Experimental and Theoretical Protocols

Experimental Protocol: Angle-Resolved Photoemission
Spectroscopy (ARPES)

ARPES is a powerful experimental technique used to directly visualize the electronic band
structure of materials.[12][13] For WTez, spin-resolved ARPES (SARPES) is often employed to
map the spin texture of the bands.[14][15]

Methodology:

o Sample Preparation: A high-quality single crystal of WTe2 is mounted on a sample holder
compatible with cryogenic temperatures and ultra-high vacuum (UHV).
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Cleaving: The sample is cleaved in-situ within the UHV chamber (pressure < 1071° torr) to
expose an atomically clean and flat surface.

Cooling: The sample is cooled to a low temperature (typically < 40 K) using a liquid helium
cryostat to minimize thermal broadening of the electronic states.[13]

Photoexcitation: The sample surface is illuminated with a monochromatic beam of photons
from a synchrotron light source or a high-harmonic generation (HHG) laser.[13][14] The
photon energy is chosen to provide sufficient energy to photoemit electrons and to control
the momentum resolution.

Electron Analysis: The photoemitted electrons travel into a hemispherical electron analyzer,
which measures their kinetic energy (Ex) and emission angles (0, ¢).[14]

Data Acquisition: The intensity of photoelectrons is recorded as a function of Ex and the two
emission angles.

Band Structure Reconstruction: The binding energy (Ee) and the in-plane crystal momentum
(k) of the electron inside the solid are calculated from the measured parameters using the
conservation laws:

o Ee =hv - Ex - ® (where hv is the photon energy and & is the work function)
o k| = (1/n) * V(2meEx) * sin(B)

Spin Detection (for SARPES): To resolve the spin, the photoemitted electrons are directed to
a spin detector (e.g., a Mott or VLEED detector) after the hemispherical analyzer, which
measures the spin polarization along specific axes.[14]
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Workflow for an ARPES/SARPES experiment on WTez.
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Theoretical Protocol: Density Functional Theory (DFT)
Calculations

DFT is the primary computational tool for predicting and understanding the electronic band
structure of materials from first principles.

Methodology:

 Structure Definition: Define the crystal structure of WTez (e.g., bulk Td phase or monolayer
1T' phase). For 2D calculations, a vacuum slab of at least 15 A is included to prevent
spurious interactions between periodic images.[8]

o Pseudopotential Selection: Choose fully relativistic norm-conserving or projector-augmented
wave (PAW) pseudopotentials for Tungsten and Tellurium.[8][16] These are essential for
incorporating relativistic effects, including SOC.

o Exchange-Correlation Functional: Select an appropriate exchange-correlation functional. The
Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE)
functional is common.[4][8] For more accurate gap prediction, hybrid functionals like HSEO06
may be necessary.[11]

o Convergence Tests: Systematically converge the total energy with respect to the plane-wave
energy cutoff (e.g., up to 900 eV) and the density of the k-point mesh used for sampling the
Brillouin zone (e.g., 15x15x1 for a monolayer).[8]

o Self-Consistent Field (SCF) Calculation: Perform a ground-state SCF calculation to obtain
the charge density. For SOC calculations, this step must include the spin-orbit term. In codes
like Quantum ESPRESSO, this involves setting parameters like Ispinorb = .true..[17]

e Band Structure Calculation: Perform a non-self-consistent calculation using the converged
charge density from the SCF step. This calculation is performed along a high-symmetry path
in the Brillouin zone (e.g., Y-G-Y for 1T' WTez2).[8]

o Post-Processing: Plot the resulting energy eigenvalues as a function of the k-vector to
visualize the band structure.
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Computational workflow for DFT band structure calculations of WTe2 with SOC.

Logical Pathway: SOC-Induced Topological
Transition

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b082480?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

The transition of monolayer 1T'-WTe2 from a semimetal to a QSH insulator is a direct
consequence of SOC. This logical relationship can be visualized as a progression of effects on

the electronic bands near the Fermi level.
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Logical diagram of SOC inducing a topological phase transition in monolayer WTez.

Conclusion

Spin-orbit coupling is not merely a correction but a defining interaction in WTez, fundamentally
shaping its electronic band structure and giving rise to its most fascinating properties. From
creating Weyl points in the bulk to opening a topological gap in the monolayer, SOC is the key
ingredient that makes WTe: a versatile platform for exploring topological physics. A thorough
understanding of these effects, guided by a combination of advanced experimental probes like
ARPES and robust theoretical frameworks like DFT, is crucial for harnessing the potential of
WTe: in future spintronic devices and quantum computing applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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